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Compound of Interest

23-Aldehyde-16-O-
Compound Name:
angeloybarringtogenol C

cat. No.: B15596317

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct spectroscopic data (NMR and MS) for "23-Aldehyde-16-O-
angeloylbarringtogenol C" is not readily available in the public domain. This guide presents a
comprehensive analysis of closely related, structurally elucidated barringtogenol C-type
triterpenoid saponins, namely acerplatanosides A, B, C, and D, isolated from the stem bark of
the Norway Maple (Acer platanoides). This information provides a valuable reference for the
structural characterization of similar molecules.

Introduction to Barringtogenol C-Type Saponins

Barringtogenol C is a polyhydroxylated oleanane-type triterpenoid aglycone. Saponins derived
from this aglycone are characterized by the presence of one or more sugar moieties attached
at various positions, and often feature acylation with groups such as angelic acid. These
compounds are of significant interest to researchers due to their diverse biological activities.
The aldehyde functionality at C-23 and the angeloyl group at C-16, as specified in the topic,
would represent further structural modifications that influence the molecule's physicochemical
properties and biological function.

Spectroscopic Data of Analogous Compounds
(Acerplatanosides A-D)
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The following tables summarize the quantitative NMR and MS data for acerplatanosides A-D,

as reported by Xu et al. in Planta Medica (2020). These compounds share the barringtogenol C

core, with variations in their glycosylation and acylation patterns.

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was utilized to

determine the molecular formulas of the isolated compounds.

Calculated [M+Na]*

Found [M+Na]*

Compound Molecular Formula

(m/z) (m/z)
Acerplatanoside A Cs1Hg0021 1055.5039 1055.5036
Acerplatanoside B Cs6HssOz2s 1187.5564 1187.5560
Acerplatanoside C CssH90026 1241.5670 1241.5666
Acerplatanoside D Cs3Hs4023 1111.5353 1111.5349

3C NMR Spectroscopic Data for the Aglycone Moiety

(150 MHz, in Pyridine-ds)
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Acerplatanosi Acerplatanosi Acerplatanosi Acerplatanosi

Carbon No.
de A (d¢c) de B (6c) de C (6c) de D (6c¢)

3 90.8 90.9 90.9 90.8
4 40.0 40.0 40.0 40.0
5 56.1 56.1 56.1 56.1
6 18.6 18.6 18.6 18.6
7 33.3 33.3 33.3 33.3
8 40.4 40.4 40.4 40.4
9 47.7 47.7 47.7 47.7
10 37.1 37.1 37.1 37.1
11 24.1 24.1 24.1 24.1
12 123.1 123.1 123.1 123.1
13 144.5 144.5 144.5 1445
14 42.3 42.3 42.3 42.3
15 36.5 36.4 36.4 36.5
16 74.2 74.2 74.2 74.2
17 47.2 47.2 47.2 47.2
18 42.0 42.0 42.0 42.0
19 46.4 46.4 46.4 46.4
20 31.2 31.2 31.2 31.2
21 74.0 74.0 74.0 74.0
22 84.1 84.1 84.1 84.1
23 64.1 64.1 64.1 64.1
24 14.3 14.3 14.3 14.3
25 17.0 17.0 17.0 17.0
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26 17.8 17.8 17.8 17.8
27 26.3 26.3 26.3 26.3
28 176.5 176.5 176.5 176.5
29 33.2 33.2 33.2 33.2
30 23.9 23.9 23.9 23.9

Note: The chemical shifts for the sugar and acyl moieties are not included in this table for
brevity but were fully assigned in the original publication.

Experimental Protocols

The following sections detail the general methodologies employed for the isolation and
structural elucidation of barringtogenol C-type saponins.

Extraction and Isolation

A generalized workflow for the extraction and isolation of triterpenoid saponins from plant
material is depicted below. This process typically involves initial extraction with a polar solvent,
followed by liquid-liquid partitioning and multiple chromatographic steps to purify individual

compounds.
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Figure 1: General workflow for the extraction and isolation of triterpenoid saponins.
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Structure Elucidation

The structures of the isolated saponins were determined through a combination of
spectroscopic technigues.

o Mass Spectrometry: HR-ESI-MS was used to determine the molecular formula.

e 1D NMR Spectroscopy: *H and *3C NMR spectra provided initial information about the types
and numbers of protons and carbons.

e 2D NMR Spectroscopy:

o COSY (Correlation Spectroscopy): Identified proton-proton spin-spin couplings within the
same spin system, aiding in the assignment of individual sugar residues and parts of the
aglycone.

o HSQC (Heteronuclear Single Quantum Coherence): Correlated protons with their directly
attached carbons.

o HMBC (Heteronuclear Multiple Bond Correlation): Showed correlations between protons
and carbons over two or three bonds, which was crucial for establishing the linkages
between sugar units and the connection of the sugar chains and acyl groups to the
aglycone.

o NOESY (Nuclear Overhauser Effect Spectroscopy): Provided information about the spatial
proximity of protons, which helped to determine the stereochemistry and the sequence of
the sugar chains.
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Figure 2: Logical workflow for the spectroscopic structure elucidation of a novel saponin.

Acid Hydrolysis

To determine the absolute configuration of the sugar moieties, the saponins were subjected to
acid hydrolysis to cleave the glycosidic bonds. The resulting monosaccharides were then
derivatized and analyzed by gas chromatography (GC) in comparison with authentic standards
of known configuration (e.g., D- and L-glucose).

Key Signaling Pathways

While the specific biological activities of 23-Aldehyde-16-O-angeloylbarringtogenol C have not
been reported, many triterpenoid saponins are known to exhibit cytotoxic effects against cancer
cell lines. A plausible mechanism of action involves the induction of apoptosis (programmed
cell death) through the modulation of key signaling pathways.
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Figure 3: A simplified representation of a potential apoptosis-inducing signaling pathway for a
cytotoxic triterpenoid saponin.

This guide provides a foundational understanding of the spectroscopic characterization of
barringtogenol C-type saponins. The presented data and methodologies for analogous
compounds serve as a robust framework for researchers working on the identification and
analysis of new derivatives in this class.

 To cite this document: BenchChem. [In-Depth Technical Guide on the Spectroscopic Data of
Barringtogenol C Analogs]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15596317#spectroscopic-data-nmr-ms-of-23-
aldehyde-16-0-angeloybarringtogenol-c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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